molecular formula C10H15N3O2S B13856224 ethyl 2-amino-5,6,7,8-tetrahydro-4H-[1,3]thiazolo[4,5-d]azepine-5-carboxylate

ethyl 2-amino-5,6,7,8-tetrahydro-4H-[1,3]thiazolo[4,5-d]azepine-5-carboxylate

Cat. No.: B13856224
M. Wt: 241.31 g/mol
InChI Key: DAZKBAKSLWKZJU-UHFFFAOYSA-N
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Description

Ethyl 2-amino-5,6,7,8-tetrahydro-4H-[1,3]thiazolo[4,5-d]azepine-5-carboxylate is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields such as organic synthesis, pharmaceuticals, and agrochemicals. This compound is characterized by a fused thiazole and azepine ring system, which contributes to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-5,6,7,8-tetrahydro-4H-[1,3]thiazolo[4,5-d]azepine-5-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of ethyl arylidene cyanoacetate with 5,5-dimethyl-1,3-cyclohexanedione in ethylene glycol at 80°C for 2-3 hours without any catalysts has been reported .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-5,6,7,8-tetrahydro-4H-[1,3]thiazolo[4,5-d]azepine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thiazole or azepine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, solvents like ethanol or methanol, and sometimes catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

Ethyl 2-amino-5,6,7,8-tetrahydro-4H-[1,3]thiazolo[4,5-d]azepine-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-amino-5,6,7,8-tetrahydro-4H-[1,3]thiazolo[4,5-d]azepine-5-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and molecular targets can vary depending on the specific application and the functional groups present on the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-amino-5,6,7,8-tetrahydro-4H-[1,3]thiazolo[4,5-d]azepine-5-carboxylate is unique due to its specific ring fusion and the presence of both thiazole and azepine rings

Properties

Molecular Formula

C10H15N3O2S

Molecular Weight

241.31 g/mol

IUPAC Name

ethyl 2-amino-5,6,7,8-tetrahydro-4H-[1,3]thiazolo[4,5-d]azepine-5-carboxylate

InChI

InChI=1S/C10H15N3O2S/c1-2-15-9(14)7-5-6-8(3-4-12-7)16-10(11)13-6/h7,12H,2-5H2,1H3,(H2,11,13)

InChI Key

DAZKBAKSLWKZJU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CC2=C(CCN1)SC(=N2)N

Origin of Product

United States

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